3-Iodo-4-((tetrahydrofuran-3-yl)methoxy)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione is a complex organic compound featuring an iodine atom, an oxolane ring, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the oxolane and thiolane rings. The iodination process is carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the thiolane ring.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane compounds depending on the nucleophile used.
Scientific Research Applications
3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The iodine atom and the thiolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methoxypyridine: Shares the iodine and methoxy functional groups but differs in the ring structure.
3-Iodo-4-(oxolan-3-ylmethoxy)oxolane: Similar oxolane ring but lacks the thiolane ring.
Uniqueness
3-Iodo-4-[(oxolan-3-yl)methoxy]-1lambda6-thiolane-1,1-dione is unique due to the presence of both the oxolane and thiolane rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15IO4S |
---|---|
Molecular Weight |
346.18 g/mol |
IUPAC Name |
3-iodo-4-(oxolan-3-ylmethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15IO4S/c10-8-5-15(11,12)6-9(8)14-4-7-1-2-13-3-7/h7-9H,1-6H2 |
InChI Key |
RXYJUOPBSCMLQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2CS(=O)(=O)CC2I |
Origin of Product |
United States |
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